molecular formula C13H15NO5 B2867812 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 481074-71-9

4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2867812
CAS No.: 481074-71-9
M. Wt: 265.265
InChI Key: GJGNEPDUPVGUAR-UHFFFAOYSA-N
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Description

4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of three methoxy groups attached to the indole ring, which can influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

  • 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
  • 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid
  • 7-Methoxy-1-methyl-1H-indole-2-carboxylic acid

Comparison:

Biological Activity

4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family, characterized by its unique structure featuring three methoxy groups at the 4, 5, and 6 positions of the indole ring, a methyl group at the 1 position, and a carboxylic acid group at the 2 position. This compound has garnered attention for its potential biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₁O₅. The presence of methoxy groups enhances its solubility and may influence its reactivity and interaction with biological targets. The compound's structural characteristics allow it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Property Details
Molecular FormulaC₁₃H₁₅N₁O₅
Functional GroupsMethoxy (3), Methyl (1), Carboxylic Acid (1)
SolubilityIncreased due to methoxy groups

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Interaction : The compound can modulate enzyme activity involved in metabolic pathways. For instance, it may inhibit enzymes that promote cancer cell proliferation or microbial growth.
  • Signaling Pathways : It influences various signaling pathways that can lead to changes in cellular processes such as apoptosis and differentiation. This modulation is crucial for its potential therapeutic effects in diseases like cancer and neurodegenerative disorders.

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer activities. Specifically, this compound has shown promise in inhibiting the growth of various cancer cell lines. Its mechanism may involve:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell cycle progression.

Case Study : In a study examining the effects of various indole derivatives on cancer cell lines, this compound demonstrated a notable reduction in cell viability in breast and colon cancer models .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Research Findings :
A study tested the antimicrobial efficacy of various indole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound had significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparison with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
5-Methoxy-1-methyl-1H-indole-2-carboxylic acidOne methoxy groupModerate anticancer activity
6-Methoxy-1-methyl-1H-indole-2-carboxylic acidOne methoxy groupLow antimicrobial activity
4-MethoxyindoleNo carboxylic acidLimited biological activity

The additional methoxy groups in this compound enhance its solubility and potentially increase its interaction with biological targets compared to these similar compounds.

Properties

IUPAC Name

4,5,6-trimethoxy-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-14-8-6-10(17-2)12(19-4)11(18-3)7(8)5-9(14)13(15)16/h5-6H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGNEPDUPVGUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C(=C2C=C1C(=O)O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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